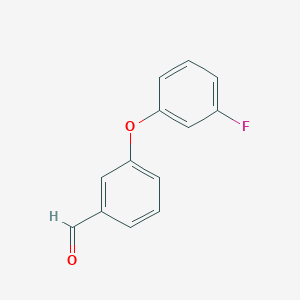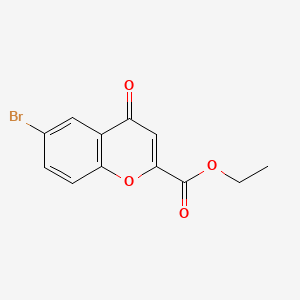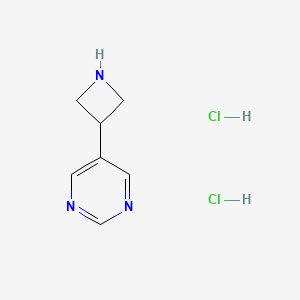
5-(Azetidin-3-yl)pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C7H10ClN3This compound is a small-molecule inhibitor of the Bcl-2 family of proteins, which has shown promise in cancer therapy due to its ability to selectively induce apoptosis in cancer cells.
準備方法
The synthesis of 5-(Azetidin-3-yl)pyrimidine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-azetidinylamine with pyrimidine derivatives under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
5-(Azetidin-3-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
科学的研究の応用
5-(Azetidin-3-yl)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as a tool to investigate biological pathways and processes, particularly those involving the Bcl-2 family of proteins.
Medicine: Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
作用機序
The mechanism of action of 5-(Azetidin-3-yl)pyrimidine dihydrochloride involves its interaction with the Bcl-2 family of proteins. These proteins regulate the intrinsic pathway of apoptosis, a process of programmed cell death. By inhibiting the anti-apoptotic members of the Bcl-2 family, the compound promotes the activation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This selective induction of apoptosis is a key feature of its potential as a cancer therapeutic.
類似化合物との比較
5-(Azetidin-3-yl)pyrimidine dihydrochloride can be compared with other similar compounds, such as:
5-(Azetidin-3-yl)pyrimidine hydrochloride: This compound shares a similar structure but differs in its salt form, which can affect its solubility and stability.
3-Azetidinylpyrimidine derivatives: These compounds have variations in the substituents on the pyrimidine ring, leading to differences in their chemical and biological properties.
Bcl-2 inhibitors: Other small-molecule inhibitors of the Bcl-2 family, such as ABT-199 (Venetoclax), have similar mechanisms of action but may differ in their selectivity and potency.
The uniqueness of this compound lies in its specific interaction with the Bcl-2 family of proteins and its potential for selective cancer therapy.
特性
分子式 |
C7H11Cl2N3 |
|---|---|
分子量 |
208.09 g/mol |
IUPAC名 |
5-(azetidin-3-yl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c1-6(2-8-1)7-3-9-5-10-4-7;;/h3-6,8H,1-2H2;2*1H |
InChIキー |
AVWMCZUAJMMIOG-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CN=CN=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
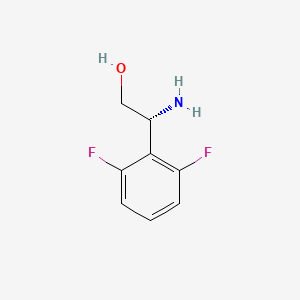

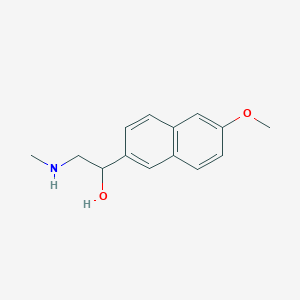
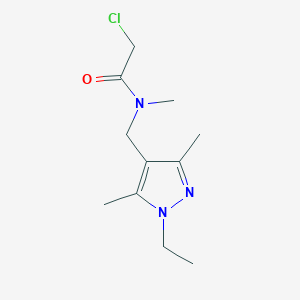
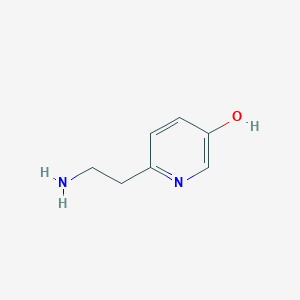


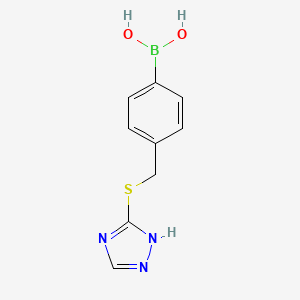
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
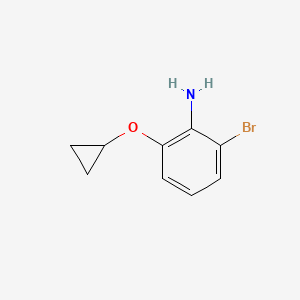
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
